2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one is a complex organic compound that features a benzimidazole moiety linked to a diphenylprop-2-en-1-one structure via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one typically involves a multi-step process. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with an appropriate aldehyde, such as 4-fluorobenzaldehyde, in a solvent like dimethyl sulfoxide (DMSO) to yield an intermediate compound . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: This compound shares the benzimidazole and sulfanyl groups but differs in the aldehyde functionality.
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide: This compound has a similar benzimidazole-sulfanyl structure but includes a thienylmethylidene group.
Uniqueness
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one is unique due to its combination of the benzimidazole moiety with a diphenylprop-2-en-1-one structure
Properties
CAS No. |
194278-57-4 |
---|---|
Molecular Formula |
C22H16N2OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H16N2OS/c25-21(17-11-5-2-6-12-17)20(15-16-9-3-1-4-10-16)26-22-23-18-13-7-8-14-19(18)24-22/h1-15H,(H,23,24) |
InChI Key |
QPSKAGLQXRFVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.